molecular formula C11H15FN2O B11785661 (3-Fluoro-2-morpholinophenyl)methanamine

(3-Fluoro-2-morpholinophenyl)methanamine

Cat. No.: B11785661
M. Wt: 210.25 g/mol
InChI Key: FQDLPNIVAJBIJH-UHFFFAOYSA-N
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Description

(3-Fluoro-2-morpholinophenyl)methanamine is an organic compound that features a fluorine atom, a morpholine ring, and a methanamine group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-morpholinophenyl)methanamine typically involves the substitution of morpholine on a fluorinated aromatic compound. One common method starts with 1,2-difluoro-4-nitrobenzene, which undergoes substitution with morpholine under neat conditions to form 4-(2-fluoro-4-nitrophenyl)morpholine. This intermediate is then reduced using iron and ammonium chloride to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-morpholinophenyl)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group in intermediates can be reduced to an amine group.

    Oxidation Reactions: The amine group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Reduction: Iron powder and ammonium chloride in aqueous conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications.

Scientific Research Applications

(3-Fluoro-2-morpholinophenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-morpholinophenyl)methanamine involves its interaction with specific molecular targets. The morpholine ring and the fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-morpholinophenyl)methanamine is unique due to the presence of both a morpholine ring and a fluorine atom on the aromatic ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and makes it a valuable compound in medicinal chemistry and other research fields.

Properties

Molecular Formula

C11H15FN2O

Molecular Weight

210.25 g/mol

IUPAC Name

(3-fluoro-2-morpholin-4-ylphenyl)methanamine

InChI

InChI=1S/C11H15FN2O/c12-10-3-1-2-9(8-13)11(10)14-4-6-15-7-5-14/h1-3H,4-8,13H2

InChI Key

FQDLPNIVAJBIJH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=CC=C2F)CN

Origin of Product

United States

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